molecular formula C30H39ClN6O4 B13810629 Z-Leu-Arg-betaNA . HCl CAS No. 202002-15-1

Z-Leu-Arg-betaNA . HCl

Cat. No.: B13810629
CAS No.: 202002-15-1
M. Wt: 583.1 g/mol
InChI Key: DXOJXEMFAXECTH-CCQIZPNASA-N
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Description

Z-Leu-Arg-betaNA It is commonly used in biochemical research due to its specific properties and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Arg-betaNA . HCl involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:

    Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups of leucine and arginine.

    Coupling Reaction: The protected amino acids are then coupled using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Arg-betaNA . HCl undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation: The naphthalene ring can undergo oxidation reactions.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces individual amino acids or smaller peptides.

    Oxidation: Yields oxidized derivatives of the naphthalene ring.

    Substitution: Forms substituted derivatives with modified amino groups.

Scientific Research Applications

Z-Leu-Arg-betaNA . HCl is widely used in scientific research, particularly in:

    Biochemistry: Studying enzyme kinetics and protein interactions.

    Molecular Biology: Investigating peptide-protein interactions and signal transduction pathways.

    Medicine: Exploring potential therapeutic applications and drug development.

    Industry: Used in the synthesis of specialized peptides and as a reagent in various biochemical assays .

Mechanism of Action

The mechanism of action of Z-Leu-Arg-betaNA . HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Z-Leu-Arg-AMC: Another peptide derivative used in similar biochemical assays.

    Z-Leu-Arg-pNA: A chromogenic substrate for protease assays.

    Z-Leu-Arg-R110: A fluorogenic substrate used in enzyme kinetics studies .

Uniqueness

Z-Leu-Arg-betaNA . HCl is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its naphthalene ring provides distinct optical properties, making it useful in fluorescence-based assays.

Properties

CAS No.

202002-15-1

Molecular Formula

C30H39ClN6O4

Molecular Weight

583.1 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C30H38N6O4.ClH/c1-20(2)17-26(36-30(39)40-19-21-9-4-3-5-10-21)28(38)35-25(13-8-16-33-29(31)32)27(37)34-24-15-14-22-11-6-7-12-23(22)18-24;/h3-7,9-12,14-15,18,20,25-26H,8,13,16-17,19H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)(H4,31,32,33);1H/t25-,26-;/m0./s1

InChI Key

DXOJXEMFAXECTH-CCQIZPNASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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